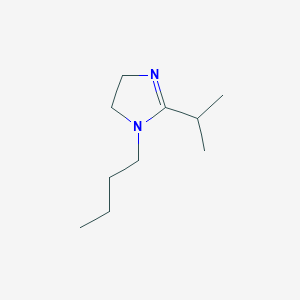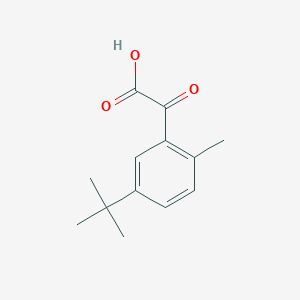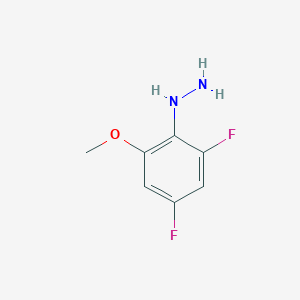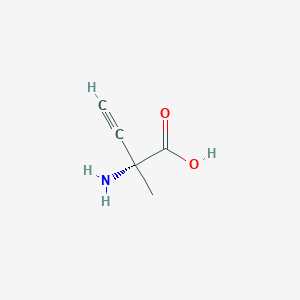
(R)-2-Amino-2-methylbut-3-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-methylbut-3-ynoic acid is an organic compound with a unique structure that includes both an amino group and a triple bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylbut-3-ynoic acid typically involves the use of starting materials such as propargyl bromide and an appropriate amine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-methylbut-3-ynoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-methylbut-3-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alkanes.
Aplicaciones Científicas De Investigación
®-2-Amino-2-methylbut-3-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-methylbut-3-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-methylbut-3-ynoic acid: The enantiomer of ®-2-Amino-2-methylbut-3-ynoic acid, which may have different biological activities.
Propargylglycine: A structurally similar compound with a triple bond and an amino group.
2-Amino-3-butynoic acid: Another compound with a similar structure but different substitution pattern.
Uniqueness
®-2-Amino-2-methylbut-3-ynoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a triple bond. This combination of features makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-methylbut-3-ynoic acid |
InChI |
InChI=1S/C5H7NO2/c1-3-5(2,6)4(7)8/h1H,6H2,2H3,(H,7,8)/t5-/m1/s1 |
Clave InChI |
CDDYDNDKMRLQEC-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@](C#C)(C(=O)O)N |
SMILES canónico |
CC(C#C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
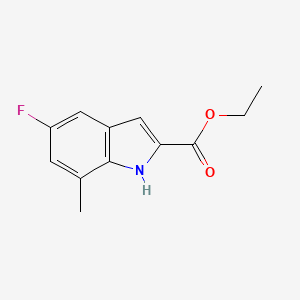
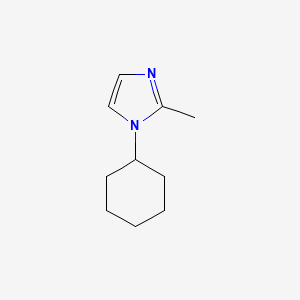
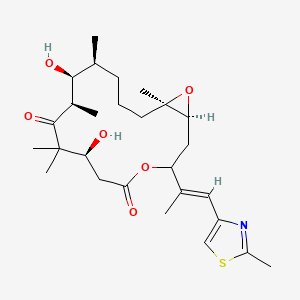
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)
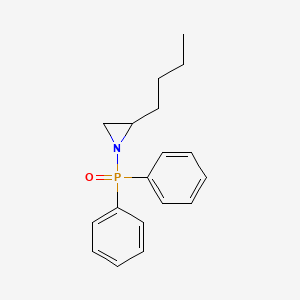
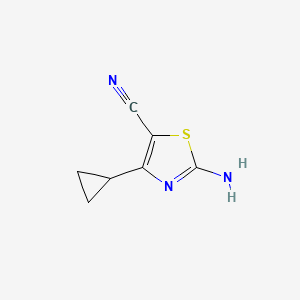
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
